molecular formula C16H18O2S B2560913 Methyl 5-(4-isopropylphenyl)-4-methylthiophene-2-carboxylate CAS No. 1855889-97-2

Methyl 5-(4-isopropylphenyl)-4-methylthiophene-2-carboxylate

Cat. No. B2560913
CAS RN: 1855889-97-2
M. Wt: 274.38
InChI Key: CIYHCDFYVPVHJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(4-isopropylphenyl)-4-methylthiophene-2-carboxylate, also known as MIMTC, is a chemical compound used in scientific research. It is a member of the thiophene family, which is a class of compounds known for their biological and pharmacological activities. MIMTC has gained attention due to its unique structure and potential applications in drug discovery and other fields.

Mechanism Of Action

The mechanism of action of Methyl 5-(4-isopropylphenyl)-4-methylthiophene-2-carboxylate is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to modulate various signaling pathways and enzymes involved in inflammation, oxidative stress, and cancer progression.
Biochemical and Physiological Effects:
Methyl 5-(4-isopropylphenyl)-4-methylthiophene-2-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases. Methyl 5-(4-isopropylphenyl)-4-methylthiophene-2-carboxylate has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells.

Advantages And Limitations For Lab Experiments

Methyl 5-(4-isopropylphenyl)-4-methylthiophene-2-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown promising results in various in vitro and in vivo studies. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research involving Methyl 5-(4-isopropylphenyl)-4-methylthiophene-2-carboxylate. One potential area of interest is its use in drug discovery for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its biological activities. Finally, Methyl 5-(4-isopropylphenyl)-4-methylthiophene-2-carboxylate may also have potential applications in imaging and sensing technologies.

Synthesis Methods

Methyl 5-(4-isopropylphenyl)-4-methylthiophene-2-carboxylate can be synthesized through a multistep reaction involving the reaction of 4-isopropylacetophenone with sodium hydride, followed by the reaction with methylthioacetic acid. The final product is obtained through a cyclization reaction of the intermediate product.

Scientific Research Applications

Methyl 5-(4-isopropylphenyl)-4-methylthiophene-2-carboxylate has been studied for its potential use in drug discovery. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities in various in vitro and in vivo studies. Methyl 5-(4-isopropylphenyl)-4-methylthiophene-2-carboxylate has also been investigated for its potential use as a fluorescent probe for detecting metal ions.

properties

IUPAC Name

methyl 4-methyl-5-(4-propan-2-ylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2S/c1-10(2)12-5-7-13(8-6-12)15-11(3)9-14(19-15)16(17)18-4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYHCDFYVPVHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)OC)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methyl-5-[4-(propan-2-yl)phenyl]thiophene-2-carboxylate

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